

Application Notes and Protocols for Electrophysiological Studies Using MRS2365 Trisodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRS2365 trisodium

Cat. No.: B15568971

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 trisodium is a highly potent and selective agonist for the P2Y1 purinergic receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP). With an EC₅₀ value of 0.4 nM, MRS2365 displays exceptional selectivity, showing minimal to no activity at the related P2Y12 and P2Y13 receptors. This specificity makes it an invaluable tool for elucidating the precise physiological and pathophysiological roles of the P2Y1 receptor in various systems.

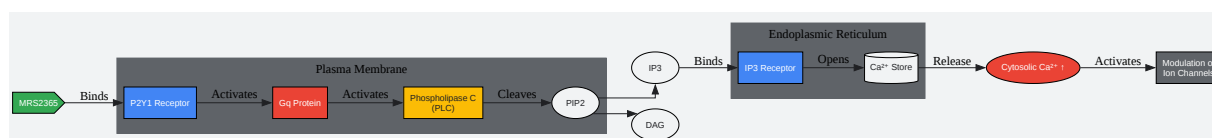
Electrophysiological studies are essential for understanding how P2Y1 receptor activation modulates the electrical properties of excitable cells, such as neurons and cardiac myocytes. These studies can reveal the direct impact of receptor signaling on ion channel function, membrane potential, and cellular excitability. This document provides a comprehensive overview of the signaling pathway, applications, and detailed protocols for using MRS2365 in electrophysiological research.

Mechanism of Action: The P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is canonically coupled to the Gq/11 family of G-proteins.[1] Activation of the receptor by an agonist like MRS2365 initiates a well-defined intracellular signaling cascade that results in the mobilization of intracellular calcium.[1][2]

Signaling Cascade:

- Agonist Binding: MRS2365 binds to and activates the P2Y1 receptor.
- G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α -subunit of the associated Gq protein, causing the dissociation of the G α q subunit from the G $\beta\gamma$ dimer.
- PLC Activation: The activated G α q subunit stimulates phospholipase C (PLC).[2]
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
- Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[2][3]
- Downstream Effects: The resulting increase in intracellular Ca²⁺ concentration modulates the activity of various downstream effectors, including calcium-dependent ion channels, leading to changes in the cell's electrical properties.[4][5]



[Click to download full resolution via product page](#)

P2Y1 Receptor Gq-coupled signaling cascade.

Applications in Electrophysiology

Neuronal Applications

In the central and peripheral nervous systems, P2Y1 receptor activation has a significant modulatory role on neuronal excitability and synaptic transmission. MRS2365 can be used to:

- **Investigate Neuronal Hyperpolarization:** P2Y1 activation leads to the opening of calcium-activated potassium (KCa) channels, specifically small-conductance (SK) and big-conductance (BK) types.[4][5] This results in a K⁺ efflux, hyperpolarizing the neuron and reducing its firing rate.[5]
- **Study Inhibition of Voltage-Gated Channels:** P2Y1 signaling can inhibit M-type (Kv7) potassium currents and N-type (CaV2.2) calcium currents.[6][7] Inhibition of presynaptic N-type calcium channels can lead to a reduction in neurotransmitter release.[1]
- **Probe Receptor-Channel Coupling Mechanisms:** The scaffold protein NHERF2 can determine the downstream coupling of the P2Y1 receptor, selectively favoring Gq-mediated responses (like M-current inhibition) over other pathways.[6][7] MRS2365 is a key tool for studying this differential coupling in various neuronal populations.

Cardiac Applications

P2Y1 receptors are expressed in cardiac tissues, including atrial and ventricular myocytes.[8] While specific studies using MRS2365 on cardiac action potentials are limited, its known mechanism allows for informed investigation into:

- **Modulation of the Action Potential Plateau:** The cardiac action potential, particularly in ventricular myocytes, has a prolonged plateau phase (Phase 2) that is critically dependent on a balance between inward Ca²⁺ currents and outward K⁺ currents.[9][10] The increase in intracellular Ca²⁺ initiated by MRS2365 could influence this phase by affecting Ca²⁺-dependent channels and exchangers.
- **Arrhythmogenesis Research:** Dysregulation of calcium signaling is a known factor in the development of cardiac arrhythmias. MRS2365 can be used as a probe to study how purinergic signaling contributes to pathological electrical activity in cardiac cells.

Quantitative Data Summary

The following tables summarize the observed electrophysiological effects following P2Y1 receptor activation in different cell types.

Table 1: Effects of P2Y1 Agonists on Neuronal Ion Channels

Cell Type	P2Y1 Agonist & Concentration	Ion Channel / Parameter Measured	Key Finding	Reference(s)
Rat Striatal Medium Spiny Neurons	2-MeSADP (250 nM)	Ca ²⁺ -activated K ⁺ channels (BK & SK)	Increased outward K ⁺ currents; decreased action potential firing.	[5]
Rat Hippocampal Neurons	ADP (EC ₅₀ ≈ 4 μM)	Ca ²⁺ -activated K ⁺ channels (KCa ₂)	Induced transient outward K ⁺ currents, leading to hyperpolarization.	[2][4]
Rat Sympathetic Neurons (SCG)	MRS2365 (IC ₅₀ ≈ 100 nM)	M-type K ⁺ current (Kv7)	Inhibition of M-current.	[7]

| Rat Sympathetic Neurons (SCG) | MRS2365 (>1 μM) | N-type Ca²⁺ current (CaV2.2) | Inhibition of Ca²⁺ current (this effect was reduced by NHERF2 co-expression). [7] |

Table 2: Potential Electrophysiological Effects of MRS2365 in Cardiac Myocytes (Inferred)

Cardiac Cell Type	P2Y1 Agonist	Potential Effect on Action Potential	Underlying Ionic Mechanism
Ventricular Myocytes	MRS2365	Shortening or prolongation of Phase 2 (Plateau)	Modulation of L-type Ca^{2+} channels or Ca^{2+} -activated K^{+} currents due to altered intracellular Ca^{2+} dynamics.
Atrial Myocytes	MRS2365	Alteration of repolarization (Phase 3)	Activation of Ca^{2+} -dependent K^{+} currents could hasten repolarization.

| Sinoatrial (SA) Node Cells | MRS2365 | Change in firing rate (pacemaking) | Modulation of currents involved in diastolic depolarization (Phase 4), potentially via Ca^{2+} -sensitive adenylyl cyclase or other Ca^{2+} -dependent enzymes. |

Experimental Protocols

The following is a detailed protocol for using MRS2365 in whole-cell patch-clamp electrophysiology experiments on neurons in acute brain slices or dissociated culture.

Protocol: Whole-Cell Patch-Clamp Analysis of MRS2365 Effects

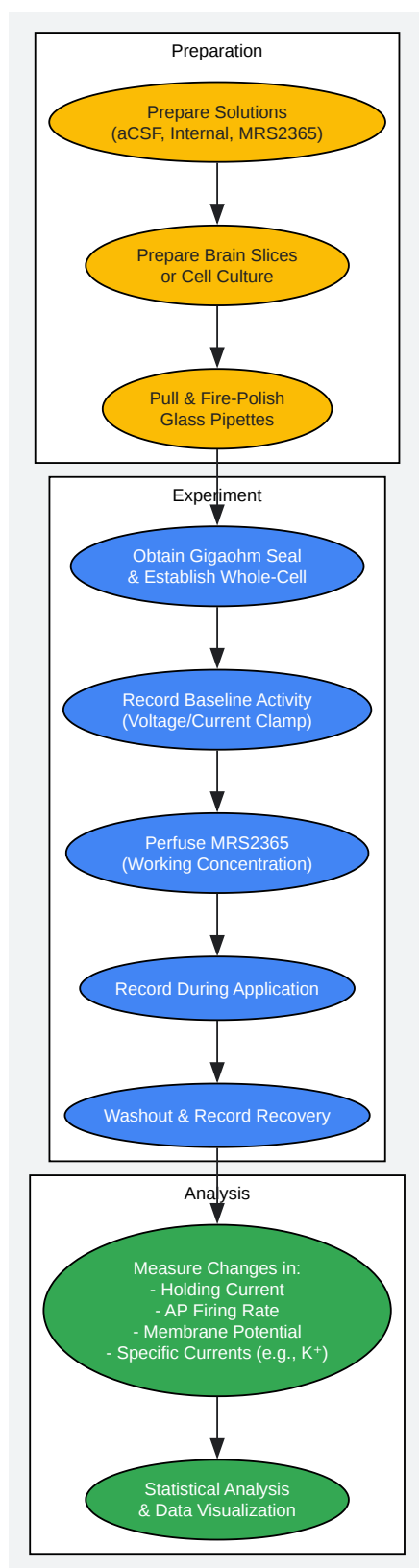
Objective: To record and analyze changes in ion channel currents (voltage-clamp) and membrane potential/action potential firing (current-clamp) in response to the application of MRS2365.

A. Materials and Reagents

- **MRS2365 Trisodium Salt:** Prepare a concentrated stock solution (e.g., 10 mM) in sterile water and store at -20°C or -80°C . Dilute to the final working concentration in the extracellular solution on the day of the experiment.

- Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10-25 glucose.[\[11\]](#) Bubble continuously with 95% O₂ / 5% CO₂ (carbogen) to maintain pH ~7.4.
- Intracellular (Pipette) Solution (in mM): 135 K-Gluconate, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, 4 KCl, 0.5 EGTA.[\[12\]](#)[\[13\]](#) Adjust pH to 7.3 with KOH. The osmolarity should be ~10-15 mOsm lower than the aCSF.
- Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system, borosilicate glass capillaries, and data acquisition hardware/software.[\[11\]](#)

B. Experimental Workflow



[Click to download full resolution via product page](#)

Workflow for a patch-clamp electrophysiology experiment.

C. Step-by-Step Methodology

- Preparation:
 - Prepare fresh aCSF and intracellular solution. Filter the intracellular solution (0.2 μ m) and keep it on ice.[11]
 - Prepare acute brain slices (300 μ m) using a vibratome in ice-cold, oxygenated aCSF or use a healthy neuronal culture. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.[12]
 - Pull glass pipettes to a resistance of 3-7 M Ω when filled with intracellular solution.[11]
- Establishing a Recording:
 - Transfer a slice/coverlip to the recording chamber and perfuse continuously with oxygenated aCSF (~2 mL/min).
 - Using the micromanipulator, approach a target neuron with the glass pipette while applying slight positive pressure.[14]
 - Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (>1 G Ω) "gigaohm seal".[15]
 - After achieving a stable seal, apply a brief, strong pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[16]
- Data Acquisition:
 - Baseline Recording (5-10 minutes):
 - In voltage-clamp mode, hold the neuron at a specific potential (e.g., -60 mV) to measure baseline holding current or apply voltage steps to elicit specific ion channel currents.
 - In current-clamp mode, record the resting membrane potential and inject current steps to elicit action potentials, noting the baseline firing frequency.[17]
 - MRS2365 Application (5-10 minutes):

- Switch the perfusion system to aCSF containing the desired concentration of MRS2365 (e.g., 10 nM - 1 μ M).
- Continuously record the electrical activity in either voltage- or current-clamp mode to observe the drug's effect as it reaches the cell.
- Washout (10-15 minutes):
 - Switch the perfusion back to the control aCSF to wash out the drug.
 - Continue recording to see if the observed effects are reversible.
- Data Analysis:
 - Compare the electrical parameters before, during, and after MRS2365 application.
 - In voltage-clamp, measure changes in holding current or the amplitude of specific voltage-gated currents.
 - In current-clamp, measure changes in resting membrane potential, input resistance, and the frequency of action potential firing in response to current injections.
 - Perform appropriate statistical tests to determine the significance of the observed effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. P2Y Receptors in Synaptic Transmission and Plasticity: Therapeutic Potential in Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y1 receptors mediate an activation of neuronal calcium-dependent K⁺ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y1 Purinoceptor-Mediated Ca²⁺ Signaling and Ca²⁺ Wave Propagation in Dorsal Spinal Cord Astrocytes | Journal of Neuroscience [jneurosci.org]

- 4. P2Y1 receptors mediate an activation of neuronal calcium-dependent K⁺ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y1 receptor modulation of Ca²⁺-activated K⁺ currents in medium-sized neurons from neonatal rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The scaffold protein NHERF2 determines the coupling of P2Y1 nucleotide and mGluR5 glutamate receptor to different ion channels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. P2Y1 receptor modulation of endogenous ion channel function in Xenopus oocytes: Involvement of transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Physiology | Non-Pacemaker Action Potentials [cvphysiology.com]
- 10. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Electrophysiological Studies Using MRS2365 Trisodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568971#electrophysiological-studies-using-mrs2365-trisodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com